Home > Products > Screening Compounds P141391 > 1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea - 1421493-73-3

1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

Catalog Number: EVT-2978348
CAS Number: 1421493-73-3
Molecular Formula: C18H20N6O
Molecular Weight: 336.399
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a complex organic compound notable for its potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a urea functional group and a pyrazole-pyrimidine framework, which may contribute to its biological activity.

Source

The compound is identified by the Chemical Abstracts Service (CAS) number 1706221-28-4. Its molecular formula is C₁₈H₂₃N₅O, and it has a molecular weight of approximately 341.42 g/mol .

Classification

This compound belongs to the class of organic compounds known as heterocycles, specifically those containing both pyrazole and pyrimidine rings. It falls under the broader category of azoles, which are characterized by their nitrogen-containing ring structures .

Synthesis Analysis

Methods

The synthesis of 1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea can be achieved through several methods, primarily involving multi-step reactions that include the formation of the pyrazole and pyrimidine moieties followed by urea formation.

Technical Details:

  1. Formation of Pyrazole: The initial step typically involves the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring.
  2. Pyrimidine Synthesis: The pyrimidine component can be synthesized using cyclization reactions involving urea derivatives and suitable carbonyl compounds.
  3. Urea Formation: The final step involves the reaction of the synthesized pyrazole and pyrimidine intermediates with isocyanates or directly with amines to form the urea linkage.

This synthetic pathway often employs techniques such as refluxing in organic solvents and purification through column chromatography .

Molecular Structure Analysis

Structure

The molecular structure of 1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea features:

  • An o-tolyl group attached to a urea nitrogen.
  • A 3,4,5-trimethyl-substituted pyrazole linked to a pyrimidine ring.

Data

The compound exhibits specific spectroscopic features:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic peaks for hydrogen atoms in the aromatic and aliphatic regions.
  • Mass Spectrometry: Provides information on the molecular weight and fragmentation patterns consistent with its structure.
Chemical Reactions Analysis

Reactions

1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions typical for compounds containing urea and heterocycles:

  • Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions.
  • Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions.

Technical Details:
Reactions are generally conducted under controlled conditions to avoid degradation of sensitive functional groups. Monitoring via thin-layer chromatography (TLC) is common to assess reaction progress .

Mechanism of Action

Process

The mechanism of action for 1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is not fully elucidated but may involve:

  • Interaction with specific biological targets such as enzymes or receptors due to its structural similarity to known bioactive compounds.

Data

Preliminary studies suggest potential activity in inhibiting certain biological pathways relevant in cancer and inflammatory diseases .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not widely reported, general characteristics include:

  • Appearance: Likely a solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Relevant Data:
Thermal stability and reactivity profiles are important for practical applications in pharmaceuticals. Stability studies indicate that the compound remains stable under normal laboratory conditions but may degrade under extreme pH levels .

Applications

Scientific Uses

The compound shows promise in various scientific fields:

  1. Medicinal Chemistry: Potential development as an antitumor or anti-inflammatory agent due to its structural attributes.
  2. Biological Research: Useful in studying enzyme inhibition or receptor binding due to its heterocyclic nature.

Research continues to explore its full potential in drug discovery and development .

Introduction to Pyrazolyl-Pyrimidinyl Urea Derivatives in Medicinal Chemistry

Pyrazolyl-pyrimidinyl urea derivatives represent an advanced class of nitrogen-rich heterocyclic compounds that integrate the structural and pharmacological advantages of pyrazole and pyrimidine rings linked via a urea bridge. These hybrids exhibit precise target-binding capabilities crucial for modulating enzymatic activity in diseases like cancer, inflammation, and metabolic disorders. The urea functional group (–NH–C(=O)–NH–) serves as a versatile pharmacophore due to its hydrogen-bonding proficiency, enabling high-affinity interactions with biological targets. The specific compound 1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea exemplifies this design strategy, featuring:

  • An ortho-methyl-substituted aryl urea moiety enhancing steric selectivity
  • A trisubstituted pyrazole ring optimizing hydrophobic pocket interactions
  • A pyrimidine linker providing planar rigidity for deep binding cavity penetration [1] [5]

Role of Urea-Based Heterocycles in Targeted Drug Design

Urea-based heterocycles are indispensable in modern drug design due to their exceptional capacity to form bidentate hydrogen bonds with biological targets. The urea carbonyl oxygen acts as a strong hydrogen bond acceptor, while the two –NH groups serve as donors, enabling simultaneous interactions with amino acid residues in enzyme active sites. This dual-donor/acceptor profile enhances binding affinity and specificity compared to non-urea-containing scaffolds. Pyrazolyl-ureas leverage these properties for kinase inhibition, as demonstrated by clinical agents like Sorafenib and Regorafenib, which target VEGF and PDGF receptors in oncology [5].

The structural versatility of urea linkers allows extensive derivatization to fine-tune pharmacokinetic properties. For example:

  • Aqueous solubility: Urea groups form hydrogen bonds with water molecules, counterbalancing the hydrophobicity of aryl/heteroaryl substituents
  • Metabolic stability: Substitutions at pyrazole N1/C3/C5 positions (e.g., 3,4,5-trimethyl groups) block oxidative metabolism
  • Conformational rigidity: The planar urea linkage restricts rotational freedom, reducing entropic penalties upon target binding [1] [5]

Table 1: Target Binding Capabilities of Urea vs. Non-Urea Pharmacophores

Pharmacophore TypeH-Bond DonorsH-Bond AcceptorsRepresentative KD (nM)
Urea-based213.6–220 [1] [5]
Amide-based11100–5000
Carbamate-based1250–2000

Structural Significance of Pyrazole-Pyrimidine Hybrid Scaffolds

The pyrazole-pyrimidine core in 1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea creates a synthetically tunable bifunctional scaffold with distinct regions for target engagement:

  • Electron-deficient pyrimidine ring: Serves as a π-deficient system for stacking interactions with tyrosine or phenylalanine residues in kinase ATP pockets. The 5-position urea tether enables vector-specific extension into hydrophobic subpockets.
  • 3,4,5-Trimethylpyrazole: Methyl groups at C3/C4/C5 confer exceptional metabolic stability by:
  • Shielding reactive C4–H bonds from oxidative enzymes
  • Enhancing lipophilicity (cLogP increase ≈0.5 per methyl) for membrane penetration
  • Inducing torsional strain that pre-organizes the molecule for binding [6] [9]
  • ortho-Tolyl urea moiety: The ortho-methyl group creates steric hindrance that:
  • Restricts urea bond rotation, locking bioactive conformation
  • Blocks cytochrome P450 metabolism at adjacent positions
  • Directs substituents toward hydrophobic enzyme regions [8] [10]

Crystallographic studies of analogous compounds reveal intramolecular hydrogen bonding between the pyrazole N2 and urea –NH (distance ≈2.5 Å), further rigidifying the structure. This pre-organization reduces the entropic cost of target binding by up to 4 kcal/mol compared to flexible analogs [8] [10].

Table 2: Structural Contributions to Target Affinity

Structural ElementTarget Interaction TypeEnergy Contribution
Pyrimidine ringπ-π stacking with Phe residuesΔG ≈ -3.8 kcal/mol
Urea linkageBidentate H-bonding with hinge regionΔG ≈ -5.2 kcal/mol
3,4,5-TrimethylpyrazoleHydrophobic pocket fillingΔG ≈ -4.1 kcal/mol
ortho-MethylphenylVan der Waals contactsΔG ≈ -2.9 kcal/mol

Historical Evolution of Pyrazolyl-Urea Pharmacophores

Pyrazolyl-urea pharmacophores have evolved through three generations of structural optimization:

  • First-generation (1990s–2000s): Simple pyrazolyl-ureas with minimal substitutions. Example: Unsubstituted pyrazole-urea carbonic anhydrase inhibitors (Ki ≈ 220 nM) [1]. These demonstrated urea’s capacity for zinc coordination but lacked selectivity.

  • Second-generation (2000–2010): Introduction of para-substituted aryl groups and pyrazole C3/C5 methyl groups. Key developments included:

  • CB1 antagonists like Rimonabant analogs (Ki < 5 nM) featuring 5-p-chlorophenyl groups
  • p38 MAPK inhibitors (e.g., BIRB 796) with extended urea-linked naphthyl groups
  • Improved kinase selectivity through pyrazole N1 aryl substitutions [1] [5]
  • Third-generation (2010–present): Hybrid scaffolds incorporating pyrimidine/pyridine linkers and sterically hindered aryl groups. The compound 1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea exemplifies this generation with:
  • Pyrimidine spacer enabling deeper ATP pocket penetration
  • 3,4,5-Trimethylpyrazole resisting oxidative metabolism
  • ortho-Tolyl group conferring torsional constraint and metabolic stability [6] [9]

Table 3: Evolution of Pyrazolyl-Urea Pharmacophores

GenerationStructural FeaturesTarget ApplicationsAffinity Range
1st (1990s)Unsubstituted pyrazole, linear ureasCarbonic anhydrase220–500 nM [1]
2nd (2000s)Di/trimethylpyrazole, para-substituted arylCB1 receptors, p38 MAPK3.6–50 nM [1] [5]
3rd (2010s+)Heteroaryl linkers (pyrimidine), ortho-substituted arylKinases (TrkA, Src), growth factor receptors<3 nM [6] [9]

Recent patents (e.g., WO2015067782A1) highlight pyrimidine-linked pyrazolyl-ureas with indole substitutions as potent kinase inhibitors, validating the scaffold’s ongoing pharmaceutical relevance. The structural evolution directly correlates with improved target affinity and metabolic stability, positioning these hybrids as privileged structures in precision therapeutics [6].

Properties

CAS Number

1421493-73-3

Product Name

1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

IUPAC Name

1-(2-methylphenyl)-3-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]urea

Molecular Formula

C18H20N6O

Molecular Weight

336.399

InChI

InChI=1S/C18H20N6O/c1-11-7-5-6-8-16(11)22-18(25)21-15-9-19-17(20-10-15)24-14(4)12(2)13(3)23-24/h5-10H,1-4H3,(H2,21,22,25)

InChI Key

AXRRFTAPOKMVBJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C(=C(C(=N3)C)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.